molecular formula C27H26N6O2 B14107779 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14107779
M. Wt: 466.5 g/mol
InChI Key: QFRDRJMFBYFGLK-UHFFFAOYSA-N
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Description

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a naphthalen-1-ylmethyl group, a phenylpiperazin-1-yl group, and a methyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Attachment of the Phenylpiperazin-1-yl Group: The phenylpiperazin-1-yl group can be attached through a nucleophilic substitution reaction using phenylpiperazine and a suitable leaving group.

    Methylation: The final methylation step can be achieved using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenylpiperazine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.

    Biology: It is used in studies to understand its effects on cellular processes and pathways.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

Uniqueness

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H26N6O2

Molecular Weight

466.5 g/mol

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C27H26N6O2/c1-30-24-23(25(34)29-27(30)35)33(18-20-10-7-9-19-8-5-6-13-22(19)20)26(28-24)32-16-14-31(15-17-32)21-11-3-2-4-12-21/h2-13H,14-18H2,1H3,(H,29,34,35)

InChI Key

QFRDRJMFBYFGLK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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